Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-17(5-2)14-9-7-13(8-10-14)15(18)11-12-16(19)20-6-3/h7-10H,4-6,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAOIVGZJPYYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257434 | |
| Record name | Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-04-7 | |
| Record name | Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(diethylamino)-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
Detailed Synthetic Routes
| Step | Reaction Type | Reagents & Conditions | Description | Notes |
|---|---|---|---|---|
| 1 | Esterification | 4-oxobutanoic acid + ethanol, acid catalyst (e.g., H2SO4), reflux | Formation of ethyl 4-oxobutanoate | Ensures formation of the ester backbone |
| 2 | Friedel-Crafts Acylation | 4-(N,N-diethylamino)benzoyl chloride + ethyl 4-oxobutanoate, AlCl3 catalyst, inert atmosphere, reflux | Acylation at para position of phenyl ring | Lewis acid catalysis critical for regioselectivity |
| Alternative Step 2 | Claisen Condensation | Diethyl oxalate + 4-(N,N-diethylamino)acetophenone, NaOEt base, ethanol solvent, heating | Formation of β-diketone intermediate followed by ester formation | Provides an alternative route with good yields |
| 3 | Work-up & Purification | Acidification (H2SO4), extraction (DCM), drying (Na2SO4), recrystallization (ethanol) | Isolation of pure product | TLC and HPLC used for monitoring |
Research Findings and Optimization
- Catalyst Selection: Aluminum chloride (AlCl3) is the preferred Lewis acid catalyst for Friedel-Crafts acylation due to its strong electrophilic activation, leading to high regioselectivity and yield.
- Solvent Choice: Anhydrous dichloromethane or chloroform is commonly used to maintain inert conditions and solubility of reactants.
- Temperature Control: Reflux temperatures (~40-60 °C for esterification; higher for acylation) optimize reaction rates while minimizing side reactions.
- Reaction Time: Typically 4-12 hours depending on scale and method; overnight stirring is common in condensation routes.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity crystalline product suitable for further applications.
Comparative Analysis of Preparation Routes
| Aspect | Friedel-Crafts Acylation Route | Claisen Condensation Route |
|---|---|---|
| Starting Materials | 4-(N,N-diethylamino)benzoyl chloride, ethyl 4-oxobutanoate | Diethyl oxalate, 4-(N,N-diethylamino)acetophenone |
| Catalyst | AlCl3 (Lewis acid) | Sodium ethoxide (NaOEt, base) |
| Reaction Conditions | Inert atmosphere, reflux, anhydrous solvents | Ethanol solvent, heating (~80 °C), base catalysis |
| Yield | Moderate to high (60-85%) | High (70-90%) |
| Advantages | High regioselectivity, well-established | Milder conditions, fewer side products |
| Disadvantages | Requires handling of corrosive AlCl3, moisture sensitive | Longer reaction times, base-sensitive substrates may limit |
Experimental Data Summary (Representative)
| Parameter | Friedel-Crafts Acylation | Claisen Condensation |
|---|---|---|
| Reaction Temperature | 50-70 °C | 80 °C |
| Reaction Time | 6-8 hours | Overnight (12-16 hours) |
| Solvent | DCM or chloroform | Ethanol |
| Catalyst/Base | AlCl3 | NaOEt |
| Yield (%) | 75-85 | 80-90 |
| Purity (HPLC) | >98% | >98% |
Notes on Scale-Up and Industrial Considerations
- Continuous Flow Synthesis: Emerging industrial methods utilize continuous flow reactors for precise control of temperature, mixing, and reaction time, improving yield and purity while reducing waste.
- Green Chemistry: Efforts focus on replacing hazardous catalysts (AlCl3) with more environmentally benign alternatives and using greener solvents.
- Process Monitoring: Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are essential for reaction monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the diethylamino group.
Major Products
Oxidation: The major product is 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid.
Reduction: The major product is 4-[4-(N,N-diethylamino)phenyl]-4-hydroxybutanoate.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of this compound can inhibit ferrochelatase, an enzyme implicated in cancer cell proliferation and angiogenesis. In vitro assays demonstrated that such compounds can block tube formation in human retinal endothelial cells, suggesting a potential antiangiogenic effect, which is critical in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable biological activities. For example, it can be used to synthesize other functionalized esters or amines through standard organic reactions such as nucleophilic substitutions and acylation reactions .
Drug Development
The compound's ability to modify existing drug scaffolds makes it a valuable intermediate in drug development processes. Its structural characteristics can be tuned to enhance pharmacokinetic properties or target specificity, which is crucial for developing effective therapeutics .
Case Study: Anticancer Compound Development
A notable case study involved the synthesis of a series of derivatives based on this compound, which were screened for anticancer activity against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .
| Compound | Activity | Notes |
|---|---|---|
| Compound A | High cytotoxicity | Effective against breast cancer cells |
| Compound B | Moderate cytotoxicity | Selective action on leukemia cells |
| Compound C | Low cytotoxicity | Potential as a lead compound for further modification |
Case Study: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that specific structural modifications led to increased potency, suggesting avenues for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate involves its interaction with various molecular targets. The diethylamino group can interact with enzymes and receptors, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 4-position of the phenyl ring significantly alters the compound’s behavior. Key analogs and their properties are compared below:
Table 1: Substituent Impact on Key Properties
*Assumed based on analogous ester compounds.
Key Observations :
- Electron-donating groups (e.g., diethylamino, methoxy) enhance solubility in polar organic solvents and stabilize intermediates in nucleophilic reactions. For example, the diethylamino group in the target compound facilitates Schiff base formation but requires careful optimization to avoid matrix effects in LC-MS/MS .
- Electron-withdrawing groups (e.g., nitro, chloro) reduce solubility in polar solvents but improve electrophilicity, making these analogs suitable for coupling reactions. Ethyl 4-(4-nitrophenyl)-4-oxobutanoate is notably used in nucleophilic substitutions due to its nitro group’s electron-deficient aromatic ring .
- Steric hindrance from tert-butyl groups improves thermal stability but may reduce reaction rates in crowded environments .
Stability and Handling Considerations
- Diethylamino Derivatives: Prone to oxidation under acidic conditions; storage under inert atmospheres is recommended.
- Nitro Derivatives : Thermally stable but may decompose explosively under high heat .
Biological Activity
Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure
The compound features an ethyl ester group, a ketone functional group, and a diethylamino moiety attached to a phenyl ring. This unique structure contributes to its diverse biological activities.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the diethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme conformation or blocking substrate access.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary data suggest potential efficacy in inhibiting cancer cell proliferation, particularly in specific cancer lines.
- Neuroprotective Effects : The diethylamino group may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.
Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally related compounds found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell growth with IC50 values ranging from 5 to 20 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Neuroprotective Effects
Research conducted on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced apoptosis. The protective effect was associated with modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate?
The synthesis typically involves esterification of 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions. Reaction optimization includes solvent selection (e.g., ethanol), temperature control (70–80°C), and monitoring reaction completion via TLC or HPLC . Intermediate purification often employs column chromatography or recrystallization.
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods:
- NMR spectroscopy : and NMR verify the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and the N,N-diethylamino moiety (δ ~3.3–3.5 ppm for NCH) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight.
- FT-IR : Stretching frequencies for carbonyl (C=O, ~1720 cm) and ester (C-O, ~1250 cm) groups .
Q. What are the solubility and stability profiles of this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol) but poorly soluble in water. Stability studies recommend storage at –20°C under inert gas (N) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence reactivity and biological activity?
Comparative studies of analogs (e.g., chloro-, fluoro-, or methoxy-substituted derivatives) reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., in acylation reactions) .
- N,N-diethylamino groups improve solubility and modulate interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or π-π stacking .
- Structure-activity relationships (SAR) : Fluorinated analogs show higher antimicrobial activity, while methoxy derivatives exhibit anti-inflammatory effects .
Q. What mechanisms underpin its role as an acylating agent in organic synthesis?
The compound transfers its acyl group (4-oxobutanoate) to nucleophiles (e.g., amines, alcohols) via a two-step mechanism:
Q. How can contradictory data on biological activity be resolved?
Discrepancies in reported activities (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay variability : Differences in cell lines (e.g., bacterial vs. mammalian) or concentration ranges.
- Purity issues : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>95%) before biological testing .
- Structural analogs : Subtle substituent changes (e.g., Cl vs. F positioning) drastically alter target specificity .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Continuous flow reactors : Enhance scalability and reduce side reactions (e.g., hydrolysis) .
- Catalyst optimization : Use immobilized lipases or transition-metal catalysts for regioselective modifications .
- In situ monitoring : Real-time FT-IR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
Methodological Considerations
Q. How to design experiments for studying its enzyme inhibition potential?
- Target selection : Prioritize enzymes with known affinity for aromatic ketones (e.g., kinases, oxidoreductases).
- Kinetic assays : Use fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion) to measure inhibition constants (K) .
- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on the N,N-diethylamino group’s interaction with active-site residues .
Q. What analytical techniques validate its degradation products under oxidative conditions?
- LC-MS/MS : Identifies oxidation byproducts (e.g., 4-[4-(N,N-diethylamino)phenyl]-4-hydroxybutanoate) via fragmentation patterns .
- EPR spectroscopy : Detects free radicals generated during photodegradation .
Comparative Analysis
Q. How does this compound compare to structurally similar α-keto esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
